molecular formula C9H12BrNO B1294093 (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol CAS No. 1213827-47-4

(3r)-3-Amino-3-(3-bromophenyl)propan-1-ol

Cat. No. B1294093
M. Wt: 230.1 g/mol
InChI Key: ITAZYIGUHYEVEU-SECBINFHSA-N
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Description

The compound (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol is a chiral amino alcohol that contains a bromophenyl group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are explored, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves stereospecific methods and the isolation of individual isomers. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate isomers, which are intermediates for S1P1 receptor agonists, has been achieved in gram quantities with high enantiomeric and diastereomeric excesses . This suggests that similar methods could potentially be applied to synthesize the stereoisomers of (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol with high purity.

Molecular Structure Analysis

The molecular structure of beta-amino acids and related compounds has been studied using computational methods such as Density Functional Theory (DFT). For example, the zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been computed and correlated with experimental IR and Raman spectra . These methods could be used to analyze the molecular structure of (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol, including its vibrational modes and electronic properties.

Chemical Reactions Analysis

The reactivity of amino alcohols can be inferred from studies on similar compounds. Mannich bases, which are related to amino alcohols, have been synthesized through reactions with Grignard reagents . This indicates that (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol could potentially undergo reactions with Grignard reagents to form various derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols and related compounds can be influenced by their structure. For example, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols has shown that the presence of heterocyclic moieties can affect the potency and selectivity of these compounds as beta-adrenergic blocking agents . This suggests that the bromophenyl group in (3r)-3-Amino-3-(3-bromophenyl)propan-1-ol could similarly influence its physical and chemical properties, potentially affecting its biological activity.

properties

IUPAC Name

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAZYIGUHYEVEU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649634
Record name (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r)-3-Amino-3-(3-bromophenyl)propan-1-ol

CAS RN

1213827-47-4
Record name (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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